d-Cysteine methyl ester d-Cysteine methyl ester
Brand Name: Vulcanchem
CAS No.: 88806-98-8
VCID: VC8147954
InChI: InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1
SMILES: COC(=O)C(CS)N
Molecular Formula: C4H9NO2S
Molecular Weight: 135.19 g/mol

d-Cysteine methyl ester

CAS No.: 88806-98-8

Cat. No.: VC8147954

Molecular Formula: C4H9NO2S

Molecular Weight: 135.19 g/mol

* For research use only. Not for human or veterinary use.

d-Cysteine methyl ester - 88806-98-8

Specification

CAS No. 88806-98-8
Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
IUPAC Name methyl (2S)-2-amino-3-sulfanylpropanoate
Standard InChI InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1
Standard InChI Key MCYHPZGUONZRGO-GSVOUGTGSA-N
Isomeric SMILES COC(=O)[C@@H](CS)N
SMILES COC(=O)C(CS)N
Canonical SMILES COC(=O)C(CS)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

d-Cysteine methyl ester hydrochloride (CAS 70361-61-4) is characterized by its L-configuration at the sulfur-bearing carbon, distinguishing it from the naturally occurring L-cysteine. The compound’s IUPAC name, methyl (2S)-2-amino-3-sulfanylpropanoate hydrochloride, reflects its esterified carboxyl group and protonated amine, stabilized by a chloride counterion . Key structural attributes include:

PropertyValue
Molecular FormulaC4H10ClNO2S\text{C}_4\text{H}_{10}\text{ClNO}_2\text{S}
Molecular Weight171.65 g/mol
Stereochemistry(2S)-configuration
SMILESCOC(=O)C@@H[NH3+].[Cl-]
InChI KeyWHOHXJZQBJXAKL-AENDTGMFSA-N

The esterification of cysteine’s carboxyl group enhances membrane permeability, a critical factor for intracellular activity .

Synthesis and Derivative Formation

d-Cysteine methyl ester is synthesized via methanol esterification of D-cysteine followed by hydrochloride salt formation . This process preserves the thiol group (-SH), which is pivotal for redox interactions. Comparative studies with ethyl ester analogs reveal that the choice of alkyl group (methyl vs. ethyl) influences lipid solubility and metabolic stability . For instance, D-cysteine ethyl ester demonstrates rapid reversal of morphine-induced ventilatory depression in rats, suggesting that the methyl ester’s shorter alkyl chain may alter pharmacokinetics .

Physicochemical and Analytical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 135–141°C, consistent with its crystalline powder form . It is hygroscopic, necessitating storage under inert conditions at 2–8°C . Solubility data indicate moderate dissolution in dimethyl sulfoxide (DMSO) and water, facilitating its use in aqueous and organic reaction media .

PropertyValue
Melting Point135–141°C
Solubility in WaterSlightly soluble
Solubility in DMSOSlightly soluble
Storage Conditions2–8°C, inert atmosphere

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum displays signals for the methyl ester (δ ~3.7 ppm), methine proton (δ ~4.3 ppm), and thiol group (δ ~1.5 ppm). High-resolution MS matches the theoretical mass of 171.65 g/mol .

Future Directions and Clinical Implications

The demonstrated efficacy of D-thiol esters in reversing OIRD positions d-cysteine methyl ester as a candidate for preclinical testing. Key research priorities include:

  • Dose-Response Studies: Establishing optimal doses for ventilatory rescue without off-target effects.

  • Mechanistic Elucidation: Identifying molecular targets via proteomic and redox profiling.

  • Formulation Development: Enhancing stability through prodrug strategies or nanoparticle encapsulation.

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